molecular formula C13H21NO3 B1676737 メトプロロール CAS No. 5741-22-0

メトプロロール

カタログ番号: B1676737
CAS番号: 5741-22-0
分子量: 239.31 g/mol
InChIキー: LFTFGCDECFPSQD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

モプロロールは、高血圧、狭心症、不整脈などの心臓血管系の疾患の治療に主に使用されるβ遮断薬です。βアドレナリン受容体をブロックすることで機能し、心拍数と血圧を低下させるのに役立ちます。 この化合物は、β1受容体に対する選択的効果で知られており、体内の他のβ受容体に著しく影響を与えることなく、心臓関連の病状の管理に効果的です .

科学的研究の応用

Moprolol has a wide range of scientific research applications, including:

作用機序

モプロロールは、主に心臓に位置するβ1アドレナリン受容体を選択的にブロックすることでその効果を発揮します。この阻害は、これらの受容体に対するカテコールアミン(アドレナリンとノルアドレナリン)の作用を低下させ、心拍数と心筋収縮力の低下につながります。 全体的な効果は、血圧の低下と心臓機能の改善です .

類似の化合物との比較

類似の化合物

モプロロールは、アテノロール、プロプラノロール、メトプロロールなどの他のβ遮断薬と比較されることがよくあります。 これらの化合物は、同様の作用機序を共有していますが、β受容体に対する選択性と薬物動態的特性が異なります .

ユニークさ

モプロロールのユニークさは、肺やその他の組織に見られるβ2受容体への影響を最小限に抑える、β1受容体に対する高い選択性にあります。 この選択性は、気管支収縮などの副作用のリスクを軽減するため、モプロロールは呼吸器疾患のある患者にとって好ましい選択肢となっています .

生化学分析

Biochemical Properties

Moprolol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of Moprolol is with beta-adrenergic receptors, specifically the beta-1-adrenergic receptor. By binding to these receptors, Moprolol inhibits the action of adrenaline and noradrenaline, leading to a decrease in heart rate and myocardial contractility . Additionally, Moprolol undergoes significant first-pass hepatic metabolism, primarily driven by the activity of cytochrome P450 2D6 (CYP2D6) and to a lesser extent by cytochrome P450 3A4 (CYP3A4) .

Cellular Effects

Moprolol exerts various effects on different types of cells and cellular processes. In cardiac cells, Moprolol’s inhibition of beta-1-adrenergic receptors results in decreased cardiac output due to its negative chronotropic (heart rate reducing) and inotropic (contractility reducing) effects . This action helps in managing conditions like hypertension and angina. Furthermore, Moprolol influences cell signaling pathways by blocking the beta-adrenergic signaling cascade, which can impact gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Moprolol involves its selective antagonism of the beta-1-adrenergic receptor. By binding to this receptor, Moprolol prevents the activation of the receptor by endogenous catecholamines such as adrenaline and noradrenaline . This inhibition leads to a reduction in cyclic adenosine monophosphate (cAMP) levels, which in turn decreases the activity of protein kinase A (PKA). The downstream effects include reduced phosphorylation of target proteins involved in cardiac muscle contraction, ultimately leading to decreased heart rate and contractility .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Moprolol can change over time. Moprolol is known to undergo extensive first-pass metabolism, which can affect its stability and bioavailability . Studies have shown that the bioavailability of Moprolol is approximately 50% in normal metabolizers but can approach 100% in poor metabolizers due to genetic variations in CYP2D6 . Long-term studies have indicated that Moprolol maintains its efficacy in reducing heart rate and blood pressure over extended periods, although its pharmacokinetic properties may vary among individuals .

Dosage Effects in Animal Models

The effects of Moprolol vary with different dosages in animal models. In a canine model of chronic obstructive sleep apnea, administration of Moprolol at a dose of 5 mg per kg per day effectively prevented neuronal dendritic remodeling and spine loss induced by chronic hypoxia . High doses of Moprolol can lead to adverse effects such as bradycardia (abnormally slow heart rate) and hypotension (low blood pressure) . These findings highlight the importance of dose optimization to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

Moprolol is metabolized through several pathways, primarily involving cytochrome P450 enzymes. The major metabolic routes include O-demethylation (approximately 65%), alpha-hydroxylation (10%), and N-dealkylation (10%) . These metabolic processes result in the formation of various metabolites, which are subsequently excreted via the kidneys. The activity of CYP2D6 plays a crucial role in determining the rate and extent of Moprolol metabolism, leading to variability in drug response among individuals .

Transport and Distribution

Moprolol is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It has a relatively low protein binding rate of approximately 12%, which allows for efficient distribution throughout the body . Moprolol is primarily distributed to tissues with high blood flow, such as the heart, liver, and kidneys. The drug’s distribution is influenced by its physicochemical properties, including its lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of Moprolol is primarily within the cytoplasm, where it exerts its effects on beta-adrenergic receptors located on the cell membrane . Moprolol does not require specific targeting signals or post-translational modifications for its activity, as its primary mode of action involves binding to membrane-bound receptors. The localization of Moprolol within the cytoplasm allows it to effectively interact with its target receptors and modulate cellular signaling pathways .

準備方法

合成経路と反応条件

モプロロールの合成には、パラブロモフェノールとメチルビニルエーテルをパラジウム触媒とホスフィン配位子の存在下で反応させて4-(2-メトキシエチレンベース)フェノールを生成することから始まる、いくつかのステップが含まれます。 この中間体は、パラジウム炭素触媒を使用して水素化され、標的生成物である4-(2-メトキシエチル)フェノールが得られます . 別の方法では、リパーゼ触媒によるキネティック分解を使用して、エナンチオマー的に富化したモプロロールを調製し、それをさらに処理して目的の光学純度を実現します .

工業生産方法

モプロロールの工業生産は、通常、上記で言及した合成経路に従い、高収率と純度を確保するために反応条件を最適化することに重点を置いています。 このプロセスには、入手しやすい原材料と触媒の使用が含まれており、大規模生産に適しています .

化学反応の分析

反応の種類

モプロロールは、次のようないくつかの種類の化学反応を起こします。

一般的な試薬と条件

モプロロールの反応で使用される一般的な試薬には、パラジウム触媒、ホスフィン配位子、水素化反応用の水素ガスが含まれます。 反応条件は、最適な反応速度と生成物収率を確保するために、制御された温度と圧力を伴うことがよくあります .

生成される主な生成物

モプロロールの反応から生成される主な生成物には、ヒドロキシル化誘導体、化合物の還元形、およびさまざまな置換アナログが含まれます。 これらの生成物は、多くの場合、強化された薬理学的特性とβアドレナリン受容体に対する選択性の向上によって特徴付けられます .

科学研究の応用

モプロロールは、次のような広範囲の科学研究に適用されています。

    化学: β遮断薬の合成と反応機構の研究におけるモデル化合物として使用されます。

    生物学: 細胞シグナル伝達経路と受容体相互作用への影響について調査されています。

    医学: 心臓血管系の病状の治療における有効性と潜在的な副作用を評価するために、臨床試験で広く使用されています。

    産業: 新しいβ遮断薬製剤と薬物送達システムの開発に採用されています

類似化合物との比較

Similar Compounds

Moprolol is often compared with other beta-blockers such as atenolol, propranolol, and metoprolol. These compounds share similar mechanisms of action but differ in their selectivity for beta receptors and their pharmacokinetic properties .

Uniqueness

Moprolol’s uniqueness lies in its high selectivity for beta-1 receptors, which minimizes its effects on beta-2 receptors found in the lungs and other tissues. This selectivity reduces the risk of side effects such as bronchoconstriction, making moprolol a preferred choice for patients with respiratory conditions .

生物活性

Metoprolol, a selective beta-1 adrenergic receptor antagonist, is widely used in the treatment of cardiovascular conditions such as hypertension and heart failure. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacokinetics, clinical efficacy, and safety profiles based on diverse research findings.

Metoprolol primarily acts by selectively inhibiting beta-1 adrenergic receptors located in cardiac tissues. This inhibition leads to:

  • Decreased heart rate (negative chronotropic effect)
  • Reduced myocardial contractility (negative inotropic effect)
  • Lowered cardiac output , which is beneficial in managing conditions like heart failure and hypertension .

The selectivity for beta-1 receptors minimizes side effects associated with beta-2 receptor blockade, such as bronchoconstriction, making metoprolol a safer choice for patients with respiratory issues .

Absorption and Bioavailability

  • Metoprolol is nearly completely absorbed when administered orally, with a bioavailability of approximately 50% due to first-pass metabolism. The intravenous form achieves 100% bioavailability .
  • Peak plasma concentrations occur about 1-2 hours after oral administration and 20 minutes post-intravenous administration .

Distribution and Metabolism

  • The volume of distribution is about 4.2 L/kg, indicating extensive tissue penetration, including the ability to cross the blood-brain barrier .
  • Metoprolol is primarily metabolized by CYP2D6 and CYP3A4 enzymes in the liver .

Excretion

  • Approximately 95% of metoprolol is excreted via the kidneys, with less than 5% appearing unchanged in urine .

Hypertension and Heart Failure

Metoprolol has demonstrated significant efficacy in various clinical settings:

  • In a randomized trial involving patients with obstructive hypertrophic cardiomyopathy (HCM), metoprolol significantly reduced left ventricular outflow tract (LVOT) obstruction and improved quality of life metrics compared to placebo .
  • The Metoprolol Atherosclerosis Prevention in Hypertensives (MAPHY) trial indicated that metoprolol reduced mortality and re-infarction rates post-myocardial infarction by 17% compared to diuretics .
Study Population Outcome
Randomized Trial on HCM29 patientsReduced LVOT obstruction; improved quality of life
MAPHY TrialHypertensive patientsReduced mortality and myocardial infarction rates by 17%

Safety Profile

Metoprolol is generally well-tolerated; however, potential adverse effects include:

  • Hypotension: A retrospective study found a low rate (1.1%) of serious adverse events related to intravenous metoprolol use in unmonitored wards .
  • Other common side effects include fatigue, dizziness, and bradycardia.

Case Study on Extended-Release Formulation

A study utilizing metoprolol succinate extended-release highlighted its role in managing chronic heart failure. The findings suggested that extended-release formulations could improve adherence due to less frequent dosing compared to immediate-release forms .

Pharmacokinetic Variability

Research has shown variability in pharmacokinetic parameters among different formulations of metoprolol. A crossover trial examined the therapeutic equivalence between various succinate formulations, emphasizing the importance of consistent dosing regimens for optimal therapeutic outcomes .

特性

IUPAC Name

1-(2-methoxyphenoxy)-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-10(2)14-8-11(15)9-17-13-7-5-4-6-12(13)16-3/h4-7,10-11,14-15H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTFGCDECFPSQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27058-84-0 (mono-hydrochloride)
Record name Moprolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005741220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00863612
Record name (+/-)-Moprolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00863612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5741-22-0
Record name (±)-Moprolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5741-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Moprolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005741220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-Moprolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00863612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Moprolol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.777
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MOPROLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A94HCH4225
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Moprolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041935
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Moprolol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Moprolol
Reactant of Route 3
Reactant of Route 3
Moprolol
Reactant of Route 4
Reactant of Route 4
Moprolol
Reactant of Route 5
Reactant of Route 5
Moprolol
Reactant of Route 6
Reactant of Route 6
Moprolol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。